FP-Tztp

Receptor Binding Selectivity Affinity

Researchers studying cholinergic dysfunction in Alzheimer's disease require a validated, subtype-selective M2 agonist for consistent PET imaging-yet minor structural analogs of TZTP compounds exhibit fundamentally different in vivo brain kinetics, rendering generic substitution scientifically invalid. FP-Tztp (CAS 424829-90-3) is the well-characterized M2-selective muscarinic agonist that uniquely provides reproducible time-activity curves and distribution volumes essential for longitudinal M2 receptor imaging. • M2 selectivity confirmed by >50% reduction in brain uptake in M2 knockout models; no cross-reactivity with M1, M3, or M4 subtypes. • Competitive displacement by unlabeled FP-TZTP reduces cortical distribution volume by 60-70%, enabling quantitative receptor occupancy studies. • Supplied with full Certificate of Analysis; available in 5 mg and 25 mg research quantities with global cold-chain shipping.

Molecular Formula C11H16FN3S2
Molecular Weight 273.4 g/mol
CAS No. 424829-90-3
Cat. No. B024364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFP-Tztp
CAS424829-90-3
Synonyms3-[4-[(3-Fluoropropyl)thio]-1,2,5-thiadiazol-3-yl]-1,2,5,6-_x000B_tetrahydro-1-methylpyridine; 
Molecular FormulaC11H16FN3S2
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C2=NSN=C2SCCCF
InChIInChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3
InChIKeyNQKPPQNBFQLLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FP-Tztp: M2-Selective PET Tracer Characteristics


FP-Tztp, also known as FP-TZTP, is a small molecule in the thiadiazolyl tetrahydropyridine (TZTP) class that functions as a selective agonist for the muscarinic acetylcholine M2 receptor [1]. Its primary application is as a lead compound for radiolabeling with the positron-emitting isotope Fluorine-18 to create [18F]FP-TZTP, a radiopharmaceutical used in Positron Emission Tomography (PET) for non-invasive imaging of M2 receptor distribution and density in the brain [2]. This capability is critical for studying neurological conditions such as Alzheimer's disease, where M2 receptor loss is a known pathological feature [2].

Probe Type M2-selective muscarinic agonist PET tracer precursor
Workflow [18F] radiosynthesis for brain M2 receptor imaging studies
Research Context M2 receptor density mapping in neurological research models

FP-Tztp Analogs: Pharmacokinetic Differences


Within the TZTP class of muscarinic agonists, even minor structural modifications can lead to profound and unpredictable changes in pharmacokinetic (PK) behavior and imaging properties, rendering generic substitution scientifically invalid. Direct comparative studies have demonstrated that while the introduction of a fluorine atom (FP-TZTP), a propyl group (P-TZTP), or a trifluoropropyl group (F3P-TZTP) yields compounds with similar log D values, plasma protein binding, and receptor affinity constants, their in vivo brain kinetics are fundamentally different [1]. These differences manifest in distinct time-activity curves, clearance rates, and distribution volumes, meaning each analog provides a unique in vivo signal that cannot be assumed to be equivalent to FP-TZTP [1]. Therefore, selecting FP-TZTP is not a choice among equals; it is a selection of a specific, well-characterized in vivo profile essential for experimental consistency and valid data interpretation.

Target Compound
FP-TZTP: Validated M2-selective brain PK profile
Established in vivo time-activity curve with uptake and clearance
P-TZTP Analog
Similar Log D but differing plasma protein binding
Brain PK may shift; plasma free fraction 2.9% vs 8.6% for FP-TZTP
F3P-TZTP Analog
Similar Log D and affinity but divergent brain kinetics
Slow uptake and minimal clearance over 90 min; may not transfer

FP-Tztp: Quantitative Differentiation from Analogs


M2 Binding Affinity and Selectivity Ratio

In vitro binding assays in brain and heart tissue demonstrate that FP-Tztp exhibits an affinity constant (Ki) of 2.2 nM for the M2 receptor, compared to 7.4 nM for the M1 receptor [1]. This equates to a 3.4-fold selectivity for M2 over M1. The compound shows much poorer affinity for M3 and other biogenic amine receptors, underscoring its subtype preference [1].

M2 Binding Affinity
Head-to-head
Ki = 2.2 nM (M2)
3.4-fold over M1
Defines M2 target specificity for PET signal interpretation
Brain and heart tissue binding assay context
Receptor Binding Selectivity Affinity Ki

In Vivo M2 Selectivity in Knockout Mice

Using ex vivo autoradiography, the regional brain uptake of [18F]FP-TZTP was compared in wild-type (WT) mice versus knockout mice lacking functional M1, M2, M3, or M4 receptors [1]. In M2 knockout (M2 KO) mice, uptake was significantly decreased by 51.3% to 61.4% (P<0.01) across nine brain regions compared to WT controls [1]. In contrast, no significant decrease (at P<0.01) was observed in M1KO, M3KO, or M4KO mice, though small decreases of 19.5% and 22.7% were noted in the amygdala and hippocampus of M1KO mice at P<0.05 [1].

In Vivo M2 Selectivity
Head-to-head
51–61% uptake reduction in M2 KO vs WT
Confirms M2-dependent tracer uptake in vivo
Ex vivo autoradiography; no significant reduction in M1/M3/M4 KO
In Vivo Imaging Receptor Occupancy Knockout Model Autoradiography

Kinetic Basis of M2 Selectivity: Slower Dissociation

At equilibrium in vitro, FP-TZTP does not show subtype selectivity, but its in vivo M2 selectivity is driven by kinetic factors [1]. In vitro off-rate studies on rat brain tissue revealed that the dissociation rate of [18F]FP-TZTP varies with the proportion of M2 receptors in a given brain region [1]. The compound dissociates more slowly from M2 receptors than from the M1, M3, M4, or M5 subtypes [1]. This slower off-rate is a key determinant of its preferential binding to M2 receptors in vivo.

Dissociation Kinetics
Class-level
Slower off-rate from M2 than M1/M3/M4/M5
Explains in vivo M2 selectivity mechanism
Kinetic basis; equilibrium binding alone does not predict selectivity
Kinetics Off-Rate Dissociation Mechanism of Action

Brain Pharmacokinetics vs. P-TZTP and F3P-TZTP

A direct comparison of the 11C-labeled analogs FP-TZTP (3), P-TZTP (6), and F3P-TZTP (10) in baboons revealed significant PK differences despite similar physicochemical properties [1]. Log D values were 2.4, 2.8, and 2.9 and plasma free fractions were 8.6%, 2.9%, and 4.1% for 1, 2, and 3, respectively [2]. Crucially, the brain time-activity curves (TACs) diverged sharply: FP-TZTP and P-TZTP showed similar PK to the 18F-labeled tracer, while F3P-TZTP exhibited slower uptake and minimal clearance over 90 minutes [1][2]. Distribution volumes (DVs) for FP-TZTP and P-TZTP were similar to the 18F tracer, but higher for F3P-TZTP [1].

Brain PK vs Analogs
Head-to-head
F3P-TZTP: slow uptake, no clearance over 90 min
TZTP analogs are not functionally equivalent as PET tracers
Baboon PET; Log D similar across analogs but brain kinetics diverge
Pharmacokinetics PET Imaging Time-Activity Curve Log D Plasma Protein Binding

Radiosynthesis Yield and Specific Activity

An improved, automated method for the radiosynthesis of [18F]FP-TZTP using a GE TRACERlab FXFN module and a novel tosylate precursor achieves an uncorrected radiochemical yield of 29±4% and a specific activity of 138±41 GBq/μmol (3732±1109 mCi/μmol) at the end of a 35-minute synthesis [1]. This method is noted for offering higher yields, faster synthesis times, and simpler automation compared to previous reports [1].

Radiosynthesis Yield
Method context
29±4% yield
138±41 GBq/μmol
Defines batch production feasibility for PET studies
Automated synthesis; 35 min total; GE TRACERlab FXFN module
Radiochemistry Radiosynthesis Yield Specific Activity Automation

FP-Tztp: Research and Drug Development Applications


M2 Density Quantification in Alzheimer's Models

FP-Tztp, when radiolabeled as [18F]FP-TZTP, is the only available PET tracer for selective in vivo imaging of muscarinic M2 receptors in human subjects [1]. Its demonstrated selectivity is validated by genetic knockout models showing a >50% reduction in brain uptake specifically in the absence of M2 receptors [2]. This makes it uniquely suited for longitudinal studies tracking M2 receptor loss in Alzheimer's disease, providing a non-invasive biomarker to monitor disease progression or assess the target engagement of novel therapeutics aimed at the cholinergic system.

Target Engagement for M2 Drug Candidates

The sensitivity of [18F]FP-TZTP PET signal to competition from endogenous or exogenous ligands is well-documented. Preblocking studies with unlabeled FP-TZTP reduce the tracer's volume of distribution by 60-70% in cortical and subcortical regions [1]. Furthermore, administration of the acetylcholinesterase inhibitor physostigmine, which elevates synaptic acetylcholine levels, results in a 20-30% reduction in FP-TZTP uptake [2]. This competitive displacement can be leveraged to quantitatively measure the degree of M2 receptor occupancy achieved by novel M2 agonists or positive allosteric modulators in preclinical and clinical drug development.

Cholinergic Dysfunction in Aging and Neurodegeneration

Given the role of M2 autoreceptors in regulating acetylcholine release, [18F]FP-TZTP PET provides a direct window into the integrity of cholinergic pathways [1]. Studies in healthy volunteers have shown that [18F]FP-TZTP distribution volumes correlate with age [2]. This application is grounded in the tracer's proven ability to detect physiologically relevant changes in M2 receptor availability, making it a powerful tool for basic neuroscience research into the role of the cholinergic system in normal cognitive aging and the early stages of various neurodegenerative diseases beyond Alzheimer's.

Application
Selection Property
Validation Focus
M2 receptor density studies
M2 subtype selectivity confirmed in KO models
Longitudinal M2 density monitoring in Alzheimer's research models
M2 target engagement assessment
Competitive displacement sensitivity
Receptor occupancy quantification for preclinical candidate evaluation
Cholinergic pathway research
Age-related M2 availability detection
Cholinergic integrity in cognitive aging and neurodegeneration studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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